molecular formula C9H18N2O2 B1199102 N-(2-propylpentanoyl)urea CAS No. 6098-20-0

N-(2-propylpentanoyl)urea

Cat. No.: B1199102
CAS No.: 6098-20-0
M. Wt: 186.25 g/mol
InChI Key: PZMMWWLCCGJACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Propylpentanoyl)urea is a urea-based analogue of valproic acid, a widely used antiepileptic drug. It was first synthesized in 1992 via the reaction of valproyl chloride (derived from valproic acid) with urea in the presence of potassium carbonate . The compound was designed to improve upon the limitations of valproic acid, such as its narrow therapeutic window, variable efficacy in patients, and adverse effects like hepatotoxicity and teratogenicity . Structurally, this compound retains the branched 2-propylpentanoyl moiety of valproic acid but replaces the carboxylic acid group with a urea functionality.

Properties

CAS No.

6098-20-0

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-carbamoyl-2-propylpentanamide

InChI

InChI=1S/C9H18N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h7H,3-6H2,1-2H3,(H3,10,11,12,13)

InChI Key

PZMMWWLCCGJACT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC(=O)N

Canonical SMILES

CCCC(CCC)C(=O)NC(=O)N

Other CAS No.

6098-20-0

Synonyms

N-(2-propylpentanoyl)urea
valproyl urea
VPU compound

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity

N-(2-Propylpentanoyl)urea demonstrates superior anticonvulsant efficacy compared to valproic acid in animal models:

Parameter This compound Valproic Acid (VPA) Reference
ED₅₀ (MES test, ip) 66 mg/kg 300 mg/kg
ED₅₀ (PTZ test, ip) 57 mg/kg 250 mg/kg
LD₅₀ (ip) 1553 mg/kg 950 mg/kg
Protective Index (TD₅₀/ED₅₀) 9.5 1.1
  • Mechanistic Differences: Valproic acid primarily inhibits voltage-gated sodium channels and enhances GABA synthesis . this compound acts as a GABA receptor modulator, with its effects abolished by bicuculline (a GABAₐ receptor antagonist) .

Other Valproic Acid Analogues

1-(2-Propylpentanoyl)-2-Pyrrolidinone

  • Structure: Incorporates a pyrrolidinone ring instead of urea.
  • Activity: Functions as a prodrug, releasing valproic acid and GABA upon hydrolysis. However, its anticonvulsant potency is lower than this compound in acute seizure models .

N-(2-Propylpentanoyl) Thiourea

  • Synthesis : Derived from valproyl isothiocyanate and ammonia .
  • Activity : Less studied, but preliminary data suggest weaker anticonvulsant effects compared to the urea analogue .

Non-Valproate Anticonvulsants

  • Carbamazepine : Targets sodium channels but lacks GABAergic activity.
  • Phenytoin : Similar sodium channel inhibition but higher neurotoxicity.

Research Findings and Clinical Implications

  • Animal Models: this compound reduces spontaneous recurrent seizures in rats with temporal lobe epilepsy, correlating with normalized hippocampal GABA levels .
  • Oral Bioavailability : Demonstrates activity via the oral route, though with reduced potency (ED₅₀ = 342 mg/kg vs. 66 mg/kg ip) .

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